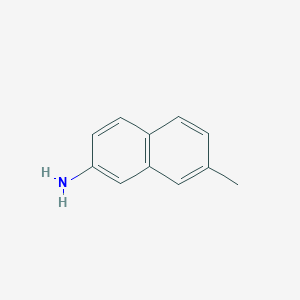

7-Methylnaphthalen-2-amine

Description

Properties

IUPAC Name |

7-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSYKWSBPNFANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629310 | |

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-25-7 | |

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental properties of 7-Methylnaphthalen-2-amine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 116530-25-7 | chemsec.orgfluorochem.co.ukchemsrc.com |

| Molecular Formula | C₁₁H₁₁N | chemsrc.com |

| Molecular Weight | 157.21 g/mol | cymitquimica.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| PSA (Polar Surface Area) | 26.02 Ų | chemsrc.com |

| LogP | 3.31 | chemsrc.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the behavior of 7-Methylnaphthalen-2-amine at the molecular level. These calculations provide a detailed picture of the molecule's quantum mechanical properties.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is key to understanding its stability and reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For aromatic amines like this compound, the HOMO is typically localized over the naphthalene (B1677914) ring system and the nitrogen atom of the amine group, reflecting the electron-rich nature of these regions. The LUMO is generally distributed over the aromatic rings. The precise energies and distributions can be calculated using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

The charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions. In this compound, the nitrogen atom of the amine group is expected to be a region of high electron density (negative potential), making it a likely site for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential.

Table 1: Calculated Electronic Properties of Naphthalene Derivatives

| Property | Naphthalene | 1-Naphthylamine (B1663977) | 2-Naphthylamine (B18577) |

|---|---|---|---|

| HOMO Energy (eV) | -6.13 | -5.45 | -5.50 |

| LUMO Energy (eV) | -1.38 | -0.98 | -0.95 |

| HOMO-LUMO Gap (eV) | 4.75 | 4.47 | 4.55 |

Note: These values are representative and depend on the specific computational method and basis set used. Data for this compound is not available in the cited literature; these related compounds are shown for illustrative purposes.

Prediction and Interpretation of Spectroscopic Properties (UV-Vis, NMR, IR Correlations)

Theoretical calculations can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. For this compound, the predicted spectrum would show characteristic absorptions in the ultraviolet region, corresponding to π-π* transitions within the naphthalene ring system. The presence of the amino and methyl groups would be expected to cause shifts in the absorption maxima compared to unsubstituted naphthalene.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. The calculated shifts for this compound would be influenced by the electron-donating effects of the amino and methyl groups, leading to characteristic changes in the chemical shifts of the aromatic protons and carbons compared to naphthalene.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated to help identify the functional groups present in the molecule. For this compound, characteristic vibrational modes would include N-H stretching and bending frequencies for the amine group, C-H stretching for the aromatic rings and the methyl group, and the skeletal vibrations of the naphthalene core.

Reactivity Descriptors and Selectivity Prediction

DFT provides a framework for calculating various reactivity descriptors that help in predicting the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals.

Local Reactivity Descriptors: Fukui functions and dual descriptors can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate that the nitrogen atom and specific carbons on the naphthalene ring are the most susceptible to electrophilic attack.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer insights into the dynamic behavior and macroscopic properties of molecules.

Conformational Analysis and Energetics

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary conformational flexibility would involve the orientation of the amino group relative to the naphthalene ring and the rotation of the methyl group. Quantum chemical calculations can be used to determine the potential energy surface for these rotations and identify the most stable conformers. The energy differences between various conformers provide information about their relative populations at a given temperature.

Intermolecular Interactions and Self-Assembly Principles

The way molecules of this compound interact with each other and with other molecules is governed by intermolecular forces. These interactions are fundamental to understanding its physical properties and its potential to form ordered structures.

Intermolecular Interactions: The primary intermolecular interactions for this compound would include hydrogen bonding (between the amine group of one molecule and the nitrogen or aromatic π-system of another), π-π stacking interactions between the naphthalene rings, and van der Waals forces. Computational methods can be used to calculate the strength and geometry of these interactions in dimers and larger clusters of molecules.

Self-Assembly Principles: The balance of these intermolecular forces can lead to the self-assembly of molecules into larger, ordered structures. While specific studies on the self-assembly of this compound are not readily available, studies on related naphthalene derivatives show that they can form various nano- and microstructures through processes driven by hydrogen bonding and π-stacking.

Computational Elucidation of Reaction Pathways and Mechanisms

Transition State Characterization

No specific studies detailing the computational characterization of transition states for reactions involving this compound were identified in the reviewed literature. Such studies would typically involve quantum mechanical calculations to locate the saddle points on the potential energy surface corresponding to specific reaction coordinates. The geometric parameters, vibrational frequencies (particularly the imaginary frequency of the transition state), and electronic properties of the transition state structure would be crucial for understanding the reaction mechanism.

Calculation of Activation Energies and Reaction Rate Constants

Consistent with the lack of transition state characterization data, no published research was found that reports the calculated activation energies or reaction rate constants for reactions of this compound. The calculation of these parameters is contingent on first identifying the relevant stationary points (reactants, products, and transition states) on the potential energy surface. Activation energies are typically determined from the energy difference between the transition state and the reactants. Subsequently, reaction rate constants can be estimated using theories such as Transition State Theory (TST), incorporating quantum mechanical tunneling effects where appropriate.

Advanced Applications in Materials Science

Organic Electronic and Optoelectronic Materials Based on Naphthylamine Structures

There is no specific information available in the surveyed literature regarding the use of 7-Methylnaphthalen-2-amine in the development of aggregation-induced emission (AIE) systems.

Detailed research findings on the application of this compound as a component in organic light-emitting diodes (OLEDs) or as a fluorescent material are not present in the available scientific literature.

Polymeric and Supramolecular Architectures Incorporating Naphthylamine Units

While amine and naphthalene-based linkers are commonly used in the synthesis of covalent organic frameworks, there are no specific studies found that detail the use of this compound as a linker and the properties of the resulting COFs.

There is no available research detailing the involvement of this compound in host-guest chemistry or specific self-assembly phenomena.

Scientific literature describing the formation and dynamics of charge-transfer complexes specifically involving this compound could not be located.

Development of Naphthylamine-Based Catalytic Materials and Ligands

Naphthylamine derivatives have emerged as a significant class of organic scaffolds for the design of advanced ligands and catalytic materials. Their rigid, bicyclic aromatic structure provides a unique platform that can be functionalized to precisely tune the steric and electronic environment around a metal center. This control is crucial for developing catalysts with high activity, selectivity, and stability for a wide range of chemical transformations. Researchers have successfully incorporated naphthylamine moieties into various ligand architectures, leading to breakthroughs in fields such as olefin polymerization, C-H bond functionalization, and asymmetric catalysis.

The versatility of the naphthylamine core allows for its use in synthesizing ligands for late transition metals, directing groups for regioselective reactions, and precursors for complex chiral structures. These materials are pivotal in advancing sustainable chemistry by enabling efficient and atom-economical synthetic routes.

Ligands for Olefin Polymerization

A key application of naphthylamine-based ligands is in the field of olefin polymerization, particularly with late transition metal catalysts. Ligands derived from 8-arylnaphthylamines have been instrumental in developing highly active nickel (Ni) and palladium (Pd) catalysts. mdpi.com The synthesis of these ligands often begins with 1-naphthylamine (B1663977), which is modified through C-H bond functionalization or coupling reactions to introduce bulky aryl groups at the C8 position. mdpi.com

These bulky 8-arylnaphthyl substituents are oriented perpendicular to the naphthyl plane, creating significant steric hindrance that shields the axial sites of the metal center. mdpi.com This unique structural feature effectively suppresses chain transfer processes during polymerization, which is a common termination pathway. mdpi.com As a result, these catalysts exhibit enhanced activity and can produce polymers with exceptionally high molecular weights, including ultra-high molecular weight polyethylene (UHMWPE). mdpi.com The relationship between the ligand structure and the resulting catalytic performance has been a subject of detailed investigation.

Table 1: Performance of α-Diimine Nickel Catalysts with 8-Arylnaphthyl Substituents in Ethylene Polymerization

| Catalyst/Entry | Ligand Substituent (X) | Activity (10⁶ g PE (mol Ni)⁻¹ h⁻¹) | Molecular Weight (Mw) (10⁴ g/mol) | Reference |

|---|---|---|---|---|

| Entry 1 | H | 15.2 | 45.6 | mdpi.com |

| Entry 2 | Methyl | 18.5 | 60.2 | mdpi.com |

| Entry 3 | Isopropyl | 25.4 | 85.1 | mdpi.com |

| Entry 7 (in THF) | H | 2.1 | 253.0 (UHMWPE) | mdpi.com |

Activity measured under specific standardized conditions. Data is illustrative of trends discussed in the source.

Catalysts for C-H Activation and Functionalization

Naphthylamine derivatives are widely used as substrates and directing groups in catalytic C-H activation, a powerful strategy for streamlining the synthesis of complex molecules. By temporarily installing a directing group, such as picolinamide, onto the naphthylamine nitrogen, specific C-H bonds on the naphthalene (B1677914) ring can be selectively functionalized.

For instance, a cobalt-catalyzed system has been developed for the C8 alkoxylation of 1-naphthylamine derivatives. beilstein-journals.org This method demonstrates broad functional group tolerance and is effective with both primary and secondary alcohols. beilstein-journals.org Similarly, a highly efficient silver(I)-catalyzed protocol enables the C4–H amination of 1-naphthylamine derivatives with azodicarboxylates at room temperature, proceeding without the need for an external base or oxidant. mdpi.com

Furthermore, N-aryl-2-naphthylamines have been employed in the direct enantioselective C-H amination to construct N-C atropisomers, which are chiral due to restricted rotation around the N-C bond. nih.gov These atropisomeric products are valuable as potential chiral ligands for other asymmetric transformations. nih.gov

Table 2: Substrate Scope for Cobalt-Catalyzed C8 Alkoxylation of 1-Naphthylamine Derivatives

| Naphthylamine Substituent | Alcohol | Product Yield (%) | Reference |

|---|---|---|---|

| None | Methanol | 85 | beilstein-journals.org |

| 7-Methoxy | Methanol | 81 | beilstein-journals.org |

| 5-Nitro | Methanol | 64 | beilstein-journals.org |

| None | Isopropanol | 72 | beilstein-journals.org |

| None | Hexafluoroisopropanol | 75 | beilstein-journals.org |

Yields correspond to isolated products under optimized reaction conditions.

Schiff Base Ligands and Other Coordination Complexes

The amine functionality of naphthylamine and the hydroxyl group of naphthol derivatives serve as excellent handles for synthesizing multidentate Schiff base ligands. These ligands are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov For example, a hexadentate Schiff base tripodal ligand can be synthesized from the reaction of tris(2-aminoethyl)amine with 2-hydroxy-1-naphthaldehyde. nih.gov Such multidentate ligands are capable of forming stable complexes with a variety of metal ions, including Fe(III), Al(III), and Cr(III), and are studied for their unique coordination chemistry and potential applications in areas like chemosensing and chelation therapy. nih.gov

Beyond Schiff bases, the naphthylamine scaffold has been incorporated into other novel ligand systems. Naphthylamine-substituted phosphanes have been synthesized and used to create alkali metal phosphanide complexes. rsc.org These compounds exhibit interesting structural features, such as the formation of dimers or discrete monomers depending on the alkali metal and co-ligands present. rsc.org The development of such ligands expands the toolbox available to coordination chemists for creating bespoke metal complexes with tailored catalytic or material properties.

Applications As Chemical Probes and Sensors

Design Principles for Naphthylamine-Based Probes

The design of fluorescent probes based on a naphthylamine framework generally relies on the principle of integrating a recognition site (receptor) for a specific analyte with the naphthalene (B1677914) fluorophore. The interaction between the analyte and the receptor modulates the photophysical properties of the naphthalene core, leading to a detectable signal, such as a change in fluorescence intensity or a shift in the emission wavelength.

Common design strategies include:

Photoinduced Electron Transfer (PET): A receptor containing a heteroatom with a lone pair of electrons (like the nitrogen in an amine) is positioned near the fluorophore. In the absence of an analyte, the lone pair can quench the fluorescence of the naphthalene ring through PET. Upon binding of an analyte (e.g., a metal ion) to the receptor, the lone pair's energy level is lowered, inhibiting PET and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): This design involves creating a molecule with an electron-donating part (like the amino group of naphthylamine) and an electron-accepting part, connected by a π-conjugated system. The binding of an analyte can alter the efficiency of this charge transfer, resulting in a change in the fluorescence emission.

Chemodosimeters: These are reaction-based probes where the analyte chemically reacts with the probe, causing an irreversible change in its structure and, consequently, its fluorescence properties.

While these principles are well-established for various naphthalene derivatives, specific studies detailing the design of probes using the 7-Methylnaphthalen-2-amine scaffold are not readily found.

Fluorescent Chemosensors for Specific Analytes

Naphthalene-based fluorescent chemosensors have been developed for a wide range of analytes, including metal ions and anions. For instance, various naphthalene derivatives have been engineered to selectively detect ions such as Al³⁺, Mg²⁺, Zn²⁺, and Cu²⁺. nih.govrsc.org The selectivity of these probes is determined by the specific design of the receptor unit, which is tailored to bind preferentially with the target analyte.

A common approach involves the synthesis of Schiff bases from naphthylamine derivatives. These Schiff bases can act as effective chemosensors where the binding of a metal ion to the imine nitrogen and a nearby hydroxyl or methoxy group can lead to chelation-enhanced fluorescence (CHEF). researchgate.net However, there is a lack of specific research articles demonstrating the use of this compound in the development of fluorescent chemosensors for any particular analyte.

Spectroscopic Probe Applications in Chemical Analysis

Spectroscopic probes are invaluable tools in chemical analysis due to their high sensitivity and the ability to provide real-time measurements. Naphthalene-based probes are utilized in fluorescence spectroscopy, a technique that has become a common method for metal ion detection due to its simplicity and rapidity compared to other analytical methods. nih.gov

The application of these probes often involves monitoring the changes in the fluorescence emission spectrum upon the addition of the target analyte. This can provide both qualitative and quantitative information about the analyte's presence and concentration. The development of a naphthalene derivative fluorescent probe for the detection of Al³⁺, for example, involved characterizing the probe with infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry, followed by fluorescence titration to determine its efficacy. nih.gov Despite the broad utility of naphthalene derivatives in this area, there are no specific studies found that utilize this compound as a spectroscopic probe for chemical analysis.

Bioanalytical Probes for Amine Profiling and Detection

The detection and quantification of biogenic amines are crucial in various fields, including food safety and medical diagnostics. While methods like ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are used for the determination of biogenic amines, the development of fluorescent probes for this purpose is an active area of research. mdpi.com

Naphthalene-based probes, due to their inherent fluorescence, are potential candidates for the development of bioanalytical tools. However, the existing literature on fluorescent probes for amine detection does not specifically mention the use of this compound. Research in this area tends to focus on other fluorophores or different analytical techniques. Therefore, the application of this compound as a bioanalytical probe for amine profiling and detection remains an unexplored area of research.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of 7-Methylnaphthalen-2-amine and its derivatives is set to benefit immensely from the adoption of flow chemistry and automated synthesis platforms. Continuous-flow synthesis, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. nih.govflinders.edu.au These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved selectivity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. flinders.edu.au

The modular nature of flow chemistry setups allows for the seamless integration of multiple reaction steps, including reaction, work-up, and purification, into a single, continuous process. nih.govflinders.edu.au This approach can significantly reduce production time and costs. For the multi-step synthesis of complex naphthylamine derivatives, this means that intermediates would not need to be isolated and purified at each stage, streamlining the entire workflow. nih.gov Automated platforms can further enhance this by enabling high-throughput screening of reaction conditions and rapid library synthesis of this compound analogs for biological evaluation.

Table 1: Advantages of Flow Chemistry in Naphthylamine Synthesis

| Feature | Benefit in the Context of this compound Synthesis |

|---|---|

| Precise Control | Improved yields and selectivity for specific isomers and derivatives. |

| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. |

| Rapid Optimization | Quick screening of reaction conditions to find the optimal synthetic route. |

| Scalability | Easier to scale up production from laboratory to industrial quantities. |

| Integration | Multi-step syntheses can be performed in a continuous sequence. nih.gov |

Data-Driven and AI-Accelerated Design of Naphthylamine Derivatives

The future of designing novel derivatives of this compound will be heavily influenced by data-driven and artificial intelligence (AI) accelerated approaches. These computational tools are revolutionizing drug discovery by enabling the rapid in silico screening of vast virtual libraries of compounds and predicting their biological activities and physicochemical properties. By leveraging machine learning algorithms, researchers can identify promising new molecular scaffolds based on the this compound core that are tailored for specific biological targets.

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse libraries of compounds, which is crucial for identifying new drug leads. acs.org When combined with AI, the design of these libraries can be made more intelligent and targeted. For instance, AI models can be trained on existing structure-activity relationship (SAR) data for naphthylamine-containing compounds to predict which modifications to the this compound structure are most likely to result in enhanced biological activity. mdpi.com This approach accelerates the discovery process and reduces the reliance on costly and time-consuming experimental screening.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

A key area of future research will be the exploration of novel reactivity patterns to functionalize the this compound scaffold in previously inaccessible ways. Site-selective C-H activation is a powerful strategy for introducing new functional groups onto the naphthalene (B1677914) core with high precision, avoiding the need for pre-functionalized starting materials. acs.org The development of new catalysts and directing groups will enable the selective modification of specific positions on the aromatic ring system, leading to a diverse range of new derivatives. acs.org

Recent advancements in photoredox and electrochemical catalysis are also opening up new avenues for unprecedented transformations of aromatic amines. These methods allow for reactions to be carried out under mild conditions and can enable unique bond formations that are not possible with traditional thermal methods. The application of these technologies to this compound could lead to the discovery of novel reaction pathways and the synthesis of innovative molecular architectures with unique properties. Furthermore, cross-dehydrogenative coupling (CDC) reactions offer an atom-economical way to form new C-N bonds, which could be applied to the double C-H amination of naphthylamine derivatives. nih.gov

Development of Sustainable and Green Synthesis Routes for Naphthylamines

There is a strong and growing demand for the development of sustainable and environmentally friendly synthetic methods in the chemical industry. Future research on the synthesis of this compound and its derivatives will undoubtedly focus on green chemistry principles. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of catalytic processes that minimize waste generation.

Table 2: Green Chemistry Approaches for Naphthylamine Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Catalysis | Use of reusable heterogeneous catalysts to improve efficiency and reduce waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents & Reagents | Replacing hazardous solvents and reagents with more environmentally benign alternatives. |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

Q & A

Q. What are the established synthetic routes for 7-Methylnaphthalen-2-amine, and what are their comparative advantages?

this compound can be synthesized via reductive amination, alkylation of 2-naphthylamine derivatives, or catalytic methylation. For example:

Q. Key considerations :

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural characterization involves:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and methyl group position.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or GC-MS) .

- X-ray crystallography for definitive stereochemical assignment, though this requires high-purity crystals .

Q. Example data :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 2.4 ppm (s, 3H, CH₃), δ 6.8–7.8 ppm (aromatic protons) |

| ESI-MS | [M+H]⁺ at m/z 158 (calculated: 157.1 g/mol) |

Q. What are the known toxicological properties of this compound, and how are they assessed in vitro?

Toxicity studies for methylated naphthylamines often follow OECD guidelines:

- Ames test : Evaluates mutagenicity using Salmonella strains (e.g., TA98, TA100) .

- Cytotoxicity assays : MTT or LDH release assays in hepatic (HepG2) or pulmonary cell lines .

- Metabolic stability : Incubation with liver microsomes to assess cytochrome P450 interactions .

Note : Methylation at the 7-position may reduce carcinogenic potential compared to 2-naphthylamine, but confirmatory in vivo studies are necessary .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under oxidative conditions be resolved?

Conflicting stability reports may arise from:

- Solvent polarity : Degradation rates vary in polar vs. nonpolar solvents (e.g., faster hydrolysis in aqueous ethanol) .

- Trace impurities : Metal ions (e.g., Fe³⁺) accelerate oxidation; use chelating agents like EDTA in experiments .

- Analytical method sensitivity : HPLC with diode-array detection (DAD) at 254 nm vs. LC-MS/MS for low-concentration degradation products .

Q. Experimental design :

- Conduct accelerated stability studies (40°C/75% RH) with controlled solvent systems.

- Validate degradation products via high-resolution MS and NMR .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model:

Q. Example workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

Simulate reaction pathways using transition state theory .

Q. How do researchers address discrepancies in reported bioactivity data for this compound derivatives?

Discrepancies may stem from:

- Assay variability : Normalize data using internal standards (e.g., IC₅₀ values for kinase inhibition assays) .

- Metabolic interference : Use stable isotope-labeled analogs to track metabolite interference in activity screens .

- Structural confirmation : Ensure derivatives are >95% pure via orthogonal methods (HPLC + NMR) before bioassays .

Case study : Conflicting dopamine receptor binding data resolved by verifying compound integrity post-solvent evaporation .

Methodological Tables

Q. Table 1: Analytical Techniques for Purity Assessment

| Technique | Parameters | Detection Limit | Reference |

|---|---|---|---|

| HPLC-DAD | C18 column, 0.1% TFA in H₂O/MeOH | 0.1 μg/mL | |

| GC-MS | DB-5 column, 70 eV EI | 10 ng/mL | |

| ¹H NMR | 500 MHz, DMSO-d₆ | 95% purity threshold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.